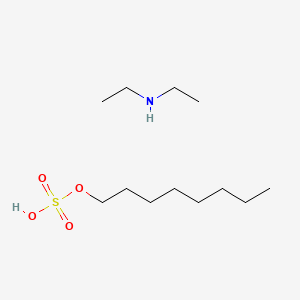
2,3-Dihexyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihexyloxirane: is an organic compound with the molecular formula C14H28O . It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two hexyl groups attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihexyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of hexyl-substituted alkenes with peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as titanium silicalite (TS-1) can also be employed to improve the efficiency of the epoxidation process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihexyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under appropriate conditions
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Substituted Oxiranes: Produced via nucleophilic substitution
Applications De Recherche Scientifique
Chemistry: 2,3-Dihexyloxirane is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of various complex molecules and polymers .
Biology and Medicine: In biological research, oxiranes like this compound are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. Its unique structure allows for the development of materials with specific properties .
Mécanisme D'action
The mechanism of action of 2,3-Dihexyloxirane involves its reactivity towards nucleophiles and electrophiles. The strained three-membered ring of the oxirane is highly reactive, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the oxirane ring opens to form more stable products .
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .
Comparaison Avec Des Composés Similaires
2,3-Dimethyloxirane: A smaller oxirane with methyl groups instead of hexyl groups.
2,3-Epoxybutane: Another oxirane with different alkyl substituents
Comparison: 2,3-Dihexyloxirane is unique due to its longer hexyl chains, which impart different physical and chemical properties compared to smaller oxiranes. These longer chains can influence the compound’s solubility, reactivity, and interactions with other molecules .
Propriétés
Numéro CAS |
85721-27-3 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
2,3-dihexyloxirane |
InChI |
InChI=1S/C14H28O/c1-3-5-7-9-11-13-14(15-13)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Clé InChI |
NAPIHVDJYKONON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1C(O1)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


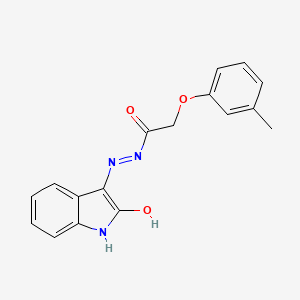


![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)
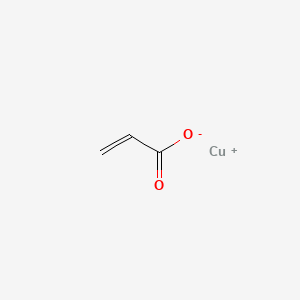
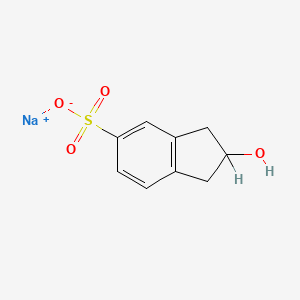

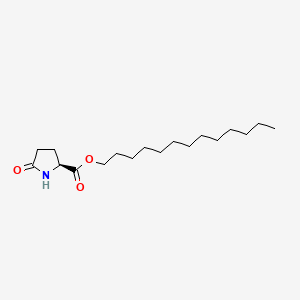

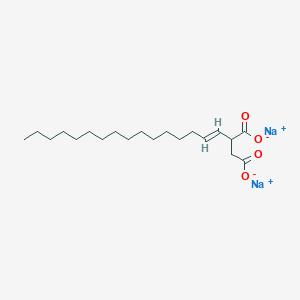

![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
